2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a structurally complex molecule featuring a central imidazole ring substituted with a 4-chlorophenyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 3. A thioether linkage connects the imidazole to a ketone-bearing piperidin-1-yl ethanone moiety. The chlorine atom enhances lipophilicity and electronic interactions, while the piperidine ring may contribute to binding affinity in biological systems, as seen in analogs like rimonabant (a cannabinoid receptor antagonist) .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3OS/c1-17-5-7-18(8-6-17)21-15-25-23(27(21)20-11-9-19(24)10-12-20)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNHABLYDGYVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves several steps:
Formation of Imidazole Ring: : Starting with p-chlorobenzylamine and p-tolualdehyde, these reagents undergo a cyclization reaction to form the imidazole ring.
Thioether Formation: : The imidazole intermediate reacts with thiol derivatives under specific conditions, often using a base like sodium hydroxide.
Addition of Piperidine: : The final step involves introducing the piperidine moiety, typically through nucleophilic substitution using piperidine and appropriate reaction conditions.
Industrial Production Methods: Industrial synthesis would likely utilize continuous flow techniques for improved efficiency and yield. Optimized conditions involving catalysts and solvents ensure the reaction’s scalability while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: : Can be reduced under hydrogenation conditions to remove specific functional groups.
Substitution: : The chlorine and piperidine groups can undergo nucleophilic substitution under appropriate conditions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, palladium on carbon with hydrogen gas.
Substitution Reactions: : Use of alkyl halides or other nucleophiles.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Varied depending on the groups reduced, often leading to simpler analogs.
Substitution Products: : Compounds with different substituents at the piperidine or imidazole positions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, possibly in the treatment of certain diseases involving oxidative stress or inflammation.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action largely depends on its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can engage in hydrogen bonding, while the thioether and piperidine moieties provide hydrophobic interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Piperidin-1-yl vs. Pyrrolidin-1-yl Substitution
Aryl Substitutions on the Imidazole Ring
- Target Compound : 4-Chlorophenyl (electron-withdrawing) and p-tolyl (electron-donating).
- Analog (CAS 1207037-37-3) : Phenyl replaces 4-chlorophenyl .
- Analog (CAS 1226456-83-2) : 4-Methoxyphenyl replaces p-tolyl .
- Impact : Methoxy’s electron-donating nature may alter electronic distribution and hydrogen-bonding capacity.
Physical and Chemical Properties
*Inferred from analogs; †Estimated based on structural similarity; ‡Calculated from formula.
Key Observations :
Comparison with Tetrazole Analogs ()
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 411.9 g/mol. The structure incorporates an imidazole ring, a thioether linkage, and a piperidine moiety, contributing to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thioether and piperidine groups enhance binding affinity. These interactions may modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related imidazole derivatives can inhibit cell proliferation in various cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer) with IC50 values ranging from 0.24 µM to 4.18 µM .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). A study reported that similar imidazole derivatives exhibited potent inhibitory effects on MRSA strains, suggesting a potential application in treating resistant bacterial infections .
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit key enzymes involved in cancer progression and inflammation:
- EGFR and Src Kinase Inhibition : Compounds with similar structures have been reported to effectively inhibit epidermal growth factor receptor (EGFR) and Src kinase, which are critical in cancer signaling pathways .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Zhang et al. (2023) synthesized various derivatives of imidazole-thio compounds and screened them for anticancer activity using TRAP PCR-ELISA assays. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics .
- Arafa et al. (2023) evaluated the cytotoxicity of several imidazole derivatives using MTT assays, revealing that some compounds exhibited double the potency compared to established drugs like erlotinib .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
